molecular formula C9H9FO3 B1400061 2-(2-Fluoro-5-methylphenoxy)acetic acid CAS No. 1394793-36-2

2-(2-Fluoro-5-methylphenoxy)acetic acid

Cat. No. B1400061
CAS RN: 1394793-36-2
M. Wt: 184.16 g/mol
InChI Key: JCFRRAPQGHMBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Fluoro-5-methylphenoxy)acetic acid” is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluoro-5-methylphenoxy)acetic acid” consists of nine carbon atoms, nine hydrogen atoms, one fluorine atom, and three oxygen atoms . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

“2-(2-Fluoro-5-methylphenoxy)acetic acid” is a solid under normal conditions . Additional physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.

Scientific Research Applications

pH Sensitive Probes

Fluorinated derivatives of 2-aminophenol, including 2-(2-fluoro-5-methylphenoxy)acetic acid, have been modified for use as pH-sensitive probes. These compounds exhibit pH values in the physiological range and show minimal affinity for other physiological ions. The fluorinated analogs are designed to shift titration by approximately 11 ppm, making them useful for intracellular pH measurements (Rhee, Levy, & London, 1995).

Electrochemical Hydrogenation

2-(2-Fluoro-5-methylphenoxy)acetic acid has been investigated for its potential in electrochemical hydrogenation. This process involves hydrogenating the compound electrocatalytically at 50 °C without an external supply of pressurized H2 gas. The study on this compound focuses on understanding the influence of substrate concentration and reaction temperature (Raju, Damodar, & Reddy, 2002).

Crystal Structure Analysis

The synthesis and crystal structure of 2-(2-fluoro-5-methylphenoxy)acetic acid have been studied for detailed molecular analysis. This research provides insights into the crystal system, space group, and structural stability of the compound. Hirshfeld surface analysis and 3D energy frameworks are used to understand the molecular interactions and packing modes within the crystal structure (Prabhuswamy et al., 2021).

Biological Evaluation

This compound has been evaluated for its biological activities. A series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides were synthesized using 2-(2-fluoro-5-methylphenoxy)acetic acid. These compounds were tested for their antibacterial and antifungal activities, showing potent effects against specific pathogens like Pseudomonas aeruginosa and Candida albicans (Dahiya, Pathak, & Bhatt, 2006).

Fluorographic Detection

The compound has been used in optimized fluorographic procedures for detecting radioactivity in polyacrylamide gels. This method, using acetic acid as the solvent for 2,5-diphenyloxazole, is compared with existing procedures, highlighting its efficiency and technical advantages in detecting radioactivity (Skinner & Griswold, 1983).

properties

IUPAC Name

2-(2-fluoro-5-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFRRAPQGHMBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-5-methylphenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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